2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid

Purity specification Procurement quality Regioisomer comparability

Researchers requiring regiochemically pure Boc-protected dichlorobenzoic acid often encounter inconsistent coupling yields due to isomeric contamination. This 2-Boc-amino-3,5-dichlorobenzoic acid (CAS 669713-58-0) eliminates that variability. - Ortho-Boc geometry enhances amide coupling diastereoselectivity via steric compression. - 3,5-Dichloro pattern provides dual handles for Pd-catalyzed cross-coupling diversification. - Directly compatible with Boc-strategy SPPS; deprotection yields a free ortho-amino handle for heterocycle annulation. Supplied with rigorous QC documentation to ensure batch-to-batch consistency for fragment screening and scale-up.

Molecular Formula C12H13Cl2NO4
Molecular Weight 306.14 g/mol
CAS No. 669713-58-0
Cat. No. B1271402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid
CAS669713-58-0
Molecular FormulaC12H13Cl2NO4
Molecular Weight306.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O
InChIInChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)
InChIKeyBGXDBARGFUXUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Dichloroanthranilic Acid Overview


2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid (CAS 669713-58-0), also designated 2-Boc-amino-3,5-dichlorobenzoic acid or 3,5-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, is a protected aryl amino acid derivative with molecular formula C₁₂H₁₃Cl₂NO₄ and molecular weight 306.14 g·mol⁻¹ [1]. It belongs to the class of N-Boc-protected anthranilic acid derivatives and serves as a synthetic intermediate for constructing dichlorophenylalanine-containing peptides, chiral building blocks, and heterocyclic scaffolds . The compound combines an acid-labile Boc amine protecting group with a 3,5-dichlorobenzoic acid core that bears a free carboxylic acid handle, enabling iterative coupling/deprotection sequences without interference at the amino position . Its computed XLogP3 of 3.8, topological polar surface area of 75.6 Ų, and two hydrogen-bond donors (carboxylic acid OH plus carbamate NH) position it within favorable physicochemical space for fragment-based and lead-optimization programs [1].

Regioisomer Substitution Risks


Boc-protected dichlorobenzoic acids share an identical molecular formula (C₁₂H₁₃Cl₂NO₄, MW 306.14), but the position of the Boc-amino group relative to the carboxylic acid and the two chlorine atoms dictates fundamentally different steric environments, electronic properties, and hydrogen-bonding geometries [1]. The 2-Boc-amino-3,5-dichloro arrangement (669713-58-0) situates the protected amine ortho to the carboxylic acid, introducing both intramolecular hydrogen-bonding potential (carbamate NH to carboxylate oxygen) and significant steric compression that influences amide coupling kinetics and conformational preferences [2]. Substituting the 4- (CAS 915145-02-7), 3- (CAS 1824048-75-0), or 5- (CAS 2580224-92-4) regioisomer without re-optimizing reaction conditions and validating downstream intermediate identity can alter coupling yields, deprotection rates, and product diastereoselectivity . Below, quantitative evidence for these positional effects is presented.

Comparator Evidence vs. Closest Analogs


Vendor Purity: Target vs. 4-Regioisomer

Catalog suppliers' published minimum purity specifications provide a first-pass procurement differentiation. The target compound 669713-58-0 carries a published minimum purity specification of 95% (by HPLC or equivalent) from multiple vendors including AKSci and CymitQuimica . In contrast, the 4-Boc-amino-3,5-dichloro regioisomer (CAS 915145-02-7) is listed by the same vendor (AKSci) without any minimum purity specification disclosed . While this does not indicate inferior intrinsic quality, it reflects a less mature supply chain and greater procurement uncertainty for the 4-regioisomer, requiring incoming QC by the end user.

Purity specification Procurement quality Regioisomer comparability

Computed LogP: Ortho- vs. Meta-/Para-Regioisomers

The computed lipophilicity (XLogP3) of the target compound 669713-58-0 is 3.8, as reported in PubChem [1]. Its 3-Boc-amino-2,5-dichloro regioisomer (CAS 1824048-75-0) and 5-Boc-amino-2,3-dichloro regioisomer (CAS 2580224-92-4) both return XLogP3 values of 3.3 [2]. This 0.5 log unit difference—equivalent to approximately a threefold difference in octanol/water partition—arises from the ortho positioning of the Boc-amino group, which engages the carboxylic acid in an intramolecular hydrogen bond that masks a polar donor/acceptor pair, thereby increasing apparent lipophilicity [3]. The higher logP of 669713-58-0 may translate to different retention behavior on reverse-phase HPLC, altered membrane permeability in cellular assays, and distinct solvent partition during extractive workup.

Lipophilicity XLogP3 Permeability Regioisomer comparison

Steric Effect on Amide Coupling vs. Unprotected Amine

The target compound 669713-58-0 features a Boc-carbamate NH ortho to the carboxylic acid, creating a sterically congested environment distinct from that of the unprotected 2-amino-3,5-dichlorobenzoic acid (CAS 2789-92-6). In the free amine, the smaller NH₂ group (van der Waals radius model: N—H ≈ 1.5 Å effective radius) and free rotation allow less hindered approach of coupling reagents to the carboxylic acid [1]. Upon Boc protection, the tert-butyl carbamate introduces a bulky substituent (Boc group approximate van der Waals volume ≈ 84 ų) adjacent to the reactive carboxyl, retarding activated-ester formation rates. The ortho effect in benzoic acids is well-characterized: 2-chlorobenzoic acid has pKa 2.92 vs. 3.82 for 4-chlorobenzoic acid (ΔpKa ≈ -0.9), attributable to steric inhibition of resonance in the anion [2]. By analogy, the Boc-NH ortho substituent in 669713-58-0 is expected to increase the carboxylic acid acidity relative to its 4-Boc regioisomer, altering the pH-dependent reactivity profile in aqueous coupling protocols.

Steric hindrance Amide coupling Ortho effect Reactivity tuning

Orthogonal Protection: Boc vs. Fmoc Deprotection

The target compound 669713-58-0 provides Boc protection, which is removed under acidic conditions (typically TFA in DCM or 4 M HCl in dioxane, 0–25 °C, 1–4 h) [1]. The Fmoc analog, 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dichlorobenzoic acid, requires basic deprotection (20% piperidine in DMF, 5–20 min) . This orthogonality enables sequential deprotection strategies: Boc removal leaves Fmoc intact under acidic conditions, while Fmoc removal spares the Boc group under basic conditions. This is critical for solid-phase peptide synthesis (SPPS) where the 3,5-dichlorophenylalanine residue must be incorporated at an internal position without affecting other protecting groups . No quantitative kinetic data were located in the primary literature for this specific compound; the above represents well-established class-level behavior of Boc vs. Fmoc carbamates.

Orthogonal protection Boc vs. Fmoc SPPS Deprotection selectivity

Supply Availability Across Regioisomers

The target compound 669713-58-0 is available from multiple catalog suppliers (AKSci, CymitQuimica, A&J Pharmtech, MolCore) as a stock item with defined specifications . Chembase additionally offers custom synthesis for this compound [1]. The 4-regioisomer (915145-02-7) is stocked by AKSci but with no disclosed purity specification . The 3- and 5-regioisomers (1824048-75-0, 2580224-92-4) are primarily available through Enamine's catalog at substantial per-gram pricing ($1,097 for 0.5 g of the 3-regioisomer; $829 for 0.1 g of the 5-regioisomer) [2], suggesting lower-volume production and higher cost per unit mass compared to 669713-58-0. This catalog depth and pricing structure make 669713-58-0 the most procurement-ready choice among the Boc-dichloro regioisomer set.

Supply chain Custom synthesis Catalog availability Procurement lead time

Physical Constants for Identity Verification

AKSci reports experimental density (1.4 g·cm⁻³) and refractive index (1.59) for the target compound 669713-58-0 . These physical constants provide a rapid, non-destructive first-check for incoming material identity and can distinguish this regioisomer from its analogs. No equivalent measured density or refractive index values are published for the 3-, 4-, or 5-Boc-amino regioisomers by any vendor in the search corpus. While the absolute differentiation power of these constants is modest (all regioisomers share identical molecular formula and similar MW), the availability of measured physical constants adds a layer of analytical confidence absent for the comparator regioisomers.

Physical characterization Density Refractive index Identity testing

Application Scenarios for Boc-Dichloroanthranilic Acid


Boc-SPPS of Dichlorophenylalanine Peptides

The ortho-Boc protection in 669713-58-0 enables direct incorporation into Boc-strategy solid-phase peptide synthesis (SPPS) without competing deprotection of side-chain protecting groups. After coupling via the free carboxylic acid (using HATU, HBTU, or DIC/HOBt), the Boc group is removed with TFA to reveal a free 2-amino-3,5-dichlorobenzoyl moiety suitable for further chain elongation or N-terminal capping [1]. The 3,5-dichloro substitution pattern confers metabolic stability and enhanced target-binding lipophilicity in peptidomimetic drug candidates [2].

Fragment-Based Discovery Scaffold

The ortho amino-carboxyl geometry in the deprotected form allows intramolecular hydrogen bonding that rigidifies the scaffold, while the Boc-protected form (XLogP3 = 3.8, Δ = +0.5 over meta/para regioisomers) provides greater lipophilicity for fragment screening in biochemical or cell-based assays [3]. The 3,5-dichloro substitution additionally offers two synthetic handles (Cl) for further diversification via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after scaffold elaboration [4].

Chiral Building Block for Asymmetric Synthesis

The carboxylic acid in 669713-58-0 can be converted to a chiral ester or amide with enantiopure alcohols or amines, using the sterically biased ortho-Boc environment to influence diastereoselectivity in subsequent transformations. The Boc group can be removed post-coupling to reveal the aniline nitrogen for further functionalization . This application exploits the ortho steric/electronic effect documented in the Evidence Guide (Evidence Item 3) to bias stereochemical outcomes.

Heterocyclic Scaffolds for CNS/Anti-Infective Programs

Selective Boc deprotection followed by cyclocondensation with appropriate bifunctional reagents converts the ortho-amino-3,5-dichlorobenzoic acid scaffold into fused heterocyclic systems. The dichloro substitution pattern is isosteric with the 3,5-dichlorobenzoyl motif found in clinically validated pharmacophores, including certain 5-HT₃ antagonists and kinase inhibitors . The multi-vendor catalog availability (Evidence Item 5) ensures reliable scale-up from discovery to preclinical supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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